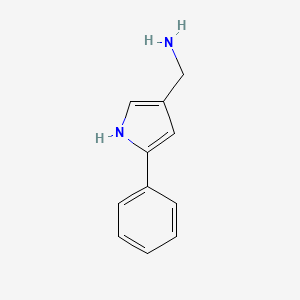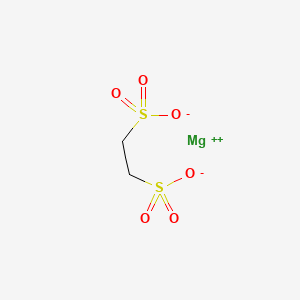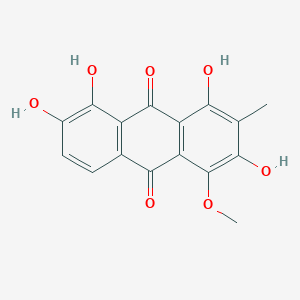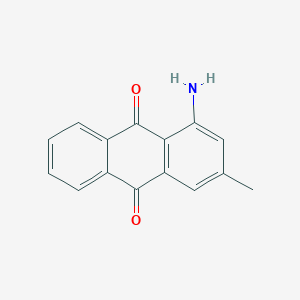
1-Amino-3-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-methylanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO2. It belongs to the class of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a methyl group at the 3-position on the anthracene ring system, with two ketone groups at the 9 and 10 positions.
Vorbereitungsmethoden
The synthesis of 1-amino-3-methylanthracene-9,10-dione can be achieved through various methods. One effective approach involves the amidation of weak amines. In this method, 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . This method is straightforward and allows for the efficient production of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Amino-3-methylanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives, which are important in the development of dyes and pigments.
Industry: In addition to its use in dyes and pigments, the compound is also used in the production of certain polymers and materials.
Wirkmechanismus
The mechanism of action of 1-amino-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or function . In cancer research, the compound’s derivatives may exert their effects by inducing apoptosis or inhibiting cell proliferation through specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Aminoanthracene-9,10-dione: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methylanthracene-9,10-dione: Lacks the amino group at the 1-position, which may influence its chemical properties and applications.
1,4-Diaminoanthracene-9,10-dione:
The presence of both the amino and methyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
10146-51-7 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-amino-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO2/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3 |
InChI-Schlüssel |
FWGWRVYOSWSNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


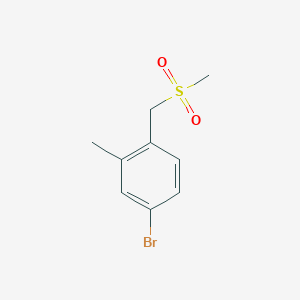
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
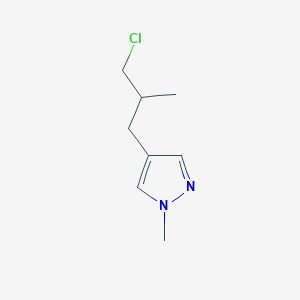
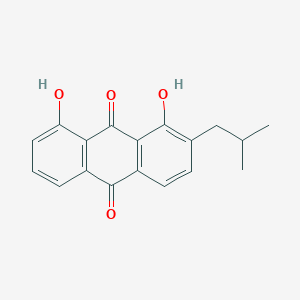
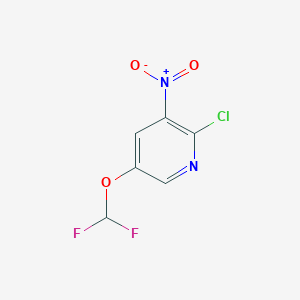
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
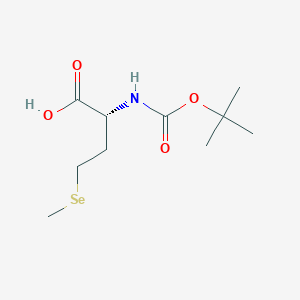
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
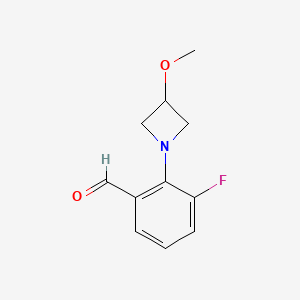
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
